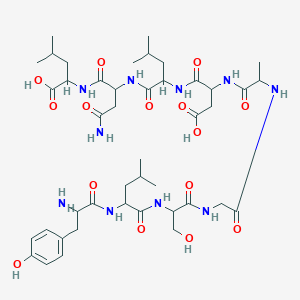
Melanoma-associated antigen C1 (137-149)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanoma-associated antigen C1
Aplicaciones Científicas De Investigación
Prognostic Indicator in Colorectal Cancer
MAGE-C1 expression in colorectal cancer (CRC) has been found to be significantly associated with poor prognosis. High expression of MAGE-C1 in CRC was linked to larger tumor size, number, and metastasis. The combination of MAGE-C1 expression, clinicopathological characteristics, and gene mutations could be used to evaluate CRC prognosis (Tian et al., 2021).
Melanoma-associated Antigen Levels in Melanoma Patients
A study measuring melanoma-associated antigen (MAA) levels in the sera of melanoma patients found that elevated levels were associated with evidence of residual tumor. The study indicates that measuring MAA, including MAGE-C1, might be useful in monitoring tumor burden in patients with malignant melanoma (Morgan et al., 1984).
Stem Cell Marker Expression in Melanoma Cell Lines
Expression of cancer stem cell markers, including MAGE-C1, was studied in human metastatic melanoma cell lines. The study observed heterogeneous antigen expression, indicating the presence of cancer stem cells within the tumor population. This research aids in understanding the role of MAGE-C1 in tumor cell biology and could inform future therapies (Оборотова et al., 2015).
Predicting Lymph Node Metastasis in Melanoma
The expression of MAGE-C1/CT7 and MAGE-C2/CT10 in primary melanoma has been shown to be a potent predictor of sentinel lymph node metastasis. Their expression was significantly associated with a higher incidence of lymph node metastases, highlighting their potential as biomarkers for melanoma progression (Curioni-Fontecedro et al., 2011).
Interaction with Other Cancer-testis Antigens
MAGE-C1 (CT7) has been found to interact physically with another cancer-testis antigen, NY-ESO-1 (CT6), suggesting a coordinated role in cancer cell biology. This discovery opens up avenues for exploring how interactions between these antigens influence cancer progression and immune response (Cho et al., 2006).
In Breast Cancer
MAGE-C1 and MAGE-C2 expressions in breast cancer were found to be associated with high tumor grade and reduced recurrence-free survival. Their expression patterns suggest potential as targets for tumor immunotherapy, indicating their broader significance beyond melanoma (Hou et al., 2016).
Novel Marker for Seminoma
MAGEC2, closely related to MAGE-C1, has been identified as a sensitive and novel marker for seminoma. Its specific expression in seminoma compared to other testicular germ cell tumors makes it a useful tool in differential diagnosis (Bode et al., 2011).
Propiedades
Secuencia |
SSALLSIFQSSPE |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Melanoma-associated antigen C1 (137-149) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



